
4-(Cyclobutylmethoxy)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclobutylmethoxy)-1H-pyrazole: is a chemical compound with the following IUPAC name: 4-(cyclobutylmethoxy)aniline . Its molecular formula is C₁₁H₁₅NO , and its molecular weight is approximately 177.25 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 4-(cyclobutylmethoxy)aniline. One common method involves the reaction of aniline with cyclobutylmethyl chloride under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These may include batch or continuous reactions, optimized reaction conditions, and purification steps to yield high-purity 4-(cyclobutylmethoxy)aniline.
Analyse Chemischer Reaktionen
Reactivity: 4-(Cyclobutylmethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
Acylation and Alkylation: It can react with acylating or alkylating agents.
Nucleophilic Substitution: Reaction with alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH).
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Acylation and Alkylation: Employ acyl chlorides or alkyl halides with Lewis acids (e.g., AlCl₃).
Major Products: The major product of the reactions depends on the specific reagents and conditions used. For example, nucleophilic substitution may yield N-alkylated or N-acylated derivatives of 4-(cyclobutylmethoxy)aniline.
Wissenschaftliche Forschungsanwendungen
4-(Cyclobutylmethoxy)aniline finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its structural features.
Biological Studies: It may serve as a probe for investigating biological processes or as a building block for bioactive molecules.
Materials Science: Its derivatives could be useful in designing functional materials.
Wirkmechanismus
The exact mechanism by which 4-(cyclobutylmethoxy)aniline exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 4-(cyclobutylmethoxy)aniline is unique in its structure, similar compounds include:
4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid: (CAS: 2921754-57-4)
4-(Cyclobutylmethoxy)-5-hydroxy-2-methoxybenzaldehyde: (CAS: 2921754-57-4)
4-(Cyclobutylmethoxy)-N-cyclopropylbenzenemethanamine: (CAS: 1493311-85-5)
These compounds share some structural similarities but have distinct properties and applications. Researchers continue to explore their potential in various fields.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-(cyclobutylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7(3-1)6-11-8-4-9-10-5-8/h4-5,7H,1-3,6H2,(H,9,10) |
InChI-Schlüssel |
QRSKWNCGIKXHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)COC2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


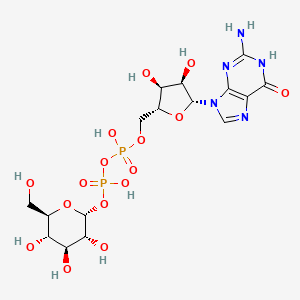


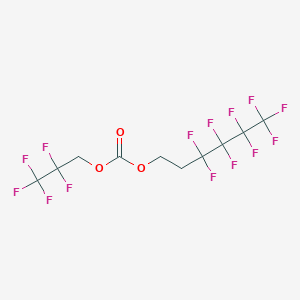

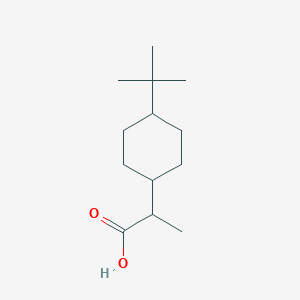
![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)
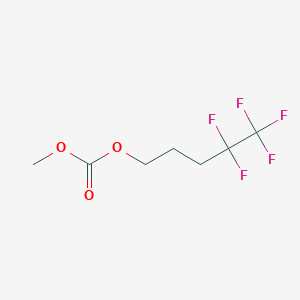


![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)
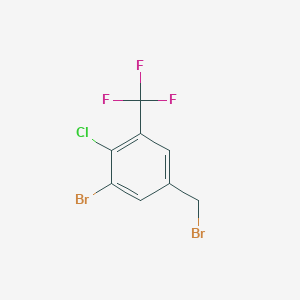

![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
